

# Application Notes: Measuring Gastric Emptying in Animal Models with Velusetrag

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## Compound of Interest

Compound Name: Velusetrag

Cat. No.: B1683485

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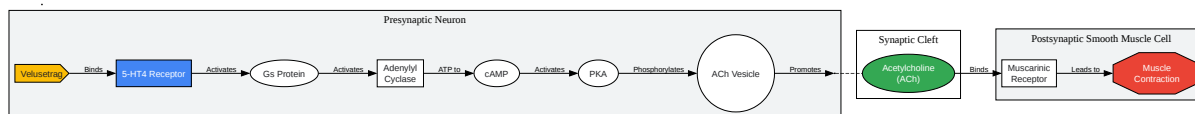
## Introduction

**Velusetrag** (formerly TD-5108) is a potent and highly selective serotonin 5-HT<sub>4</sub> receptor agonist with high intrinsic activity.<sup>[1][2][3][4][5]</sup> 5-HT<sub>4</sub> receptors are crucial in regulating gastrointestinal motility. Activation of these receptors, which are located on enteric nerve terminals, stimulates the release of neurotransmitters like acetylcholine, leading to enhanced smooth muscle contraction and acceleration of gastrointestinal transit. This mechanism makes **Velusetrag** a promising therapeutic agent for motility disorders characterized by delayed gastric emptying, such as gastroparesis and functional dyspepsia.

These application notes provide detailed protocols for assessing the prokinetic effects of **Velusetrag** on gastric emptying in preclinical animal models, primarily focusing on rodents. The methodologies described are essential for researchers in pharmacology and drug development to evaluate the efficacy and dose-response of **Velusetrag** and similar compounds.

## Mechanism of Action: 5-HT<sub>4</sub> Receptor Signaling

**Velusetrag** selectively binds to 5-HT<sub>4</sub> receptors, initiating a G-protein-coupled signaling cascade. This pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which ultimately promotes the release of acetylcholine (ACh) from cholinergic neurons. ACh then acts on muscarinic receptors on gastrointestinal smooth muscle cells, inducing contraction and accelerating motility.



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**Figure 1: Velusetrag 5-HT4 Receptor Signaling Pathway.**

## Experimental Methods for Measuring Gastric Emptying

Several methods can be employed to measure gastric emptying in animal models. The choice of method depends on factors such as the need for longitudinal data, the nature of the test meal (liquid vs. solid), and equipment availability.

- Non-Invasive Methods (Recommended for Longitudinal Studies):
  - Stable Isotope Breath Test: Considered a gold standard, this method is non-invasive and allows for repeated measurements in the same animal. It involves administering a test meal containing a  $^{13}\text{C}$ -labeled substrate (e.g.,  $^{13}\text{C}$ -octanoic acid for solids,  $^{13}\text{C}$ -acetic acid for liquids). The substrate is absorbed in the duodenum and metabolized, and the resulting  $^{13}\text{CO}_2$  is measured in the exhaled breath, providing a quantitative measure of the gastric emptying rate.
  - Scintigraphy: This is another gold standard technique that tracks the passage of a meal labeled with a radionuclide (e.g.,  $^{99\text{m}}\text{Tc}$ ) through the stomach using a gamma camera.
  - Magnetic Resonance Imaging (MRI): MRI is a reliable and reproducible non-invasive tool to assess gastric emptying by measuring changes in gastric volume over time after a meal.
- Terminal Methods (Single Time-Point):
  - Phenol Red Assay: This method measures the amount of a non-absorbable marker (phenol red) remaining in the stomach at a specific time point after administration of a

liquid test meal.

- Gastric Content Recovery: For solid meals, this involves sacrificing the animal at a set time after feeding and weighing the remaining contents of the stomach.

## Experimental Protocols

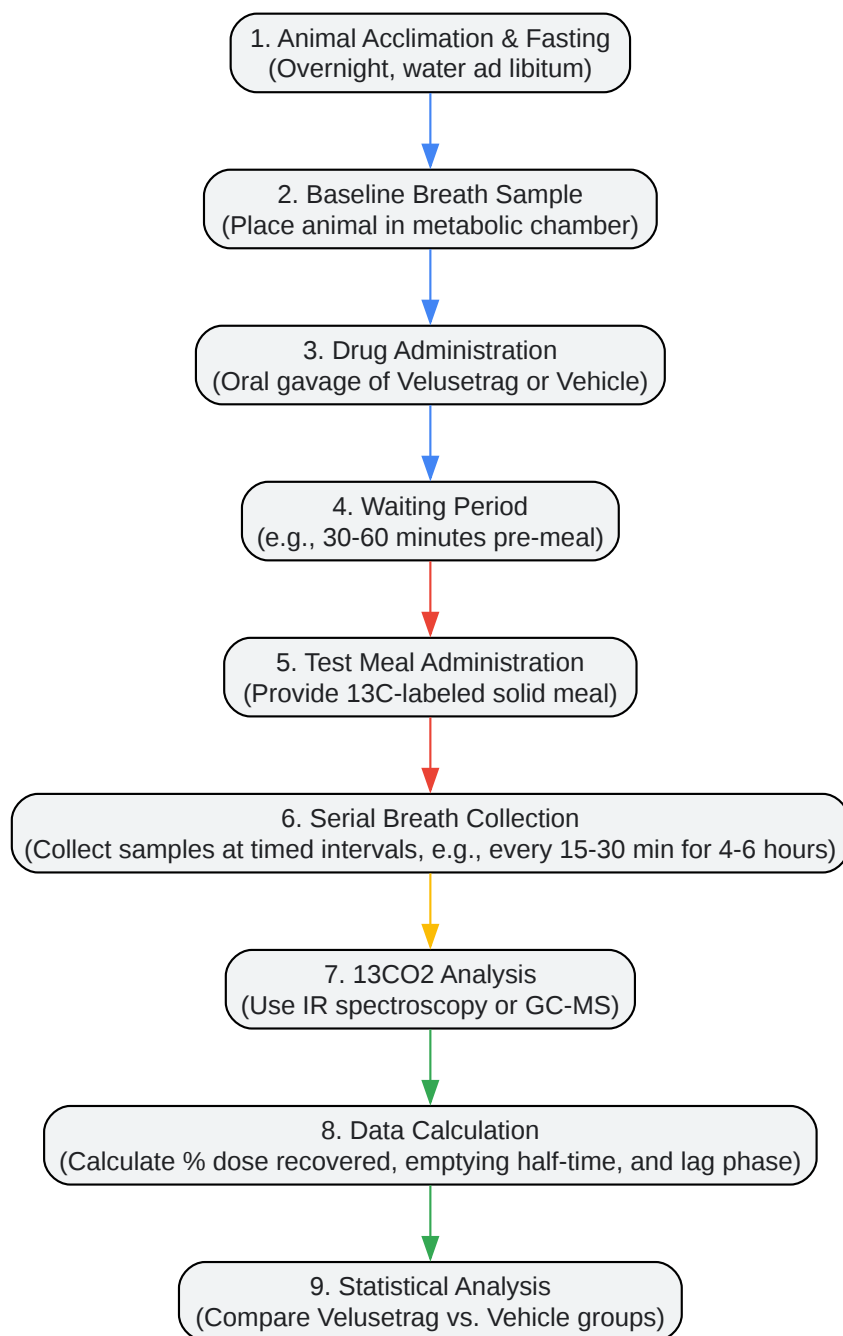
### Protocol 1: Non-Invasive Gastric Emptying Measurement using $^{13}\text{C}$ -Breath Test

This protocol describes a non-invasive method for repeatedly measuring solid-phase gastric emptying in rodents treated with **Velusetrag**.

Materials:

- **Velusetrag**
- Vehicle (e.g., 0.5% methylcellulose in water)
- $^{13}\text{C}$ -Spirulina or  $^{13}\text{C}$ -octanoic acid mixed into a solid test meal (e.g., small pancake or dough ball)
- Metabolic chambers for breath collection
- Infrared isotope analyzer or gas chromatography-mass spectrometry (GC-MS) for  $^{13}\text{CO}_2$  analysis
- Rodents (mice or rats), fasted overnight (12-16 hours) with free access to water

Workflow Diagram:



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**Figure 2:** Experimental workflow for the <sup>13</sup>C-Breath Test.

Procedure:

- Animal Preparation: Fast rodents overnight (12-16 hours) but allow free access to water to ensure an empty stomach.

- **Baseline Measurement:** Place each animal in a metabolic chamber and collect a baseline breath sample to determine background  $^{13}\text{CO}_2$  levels.
- **Drug Administration:** Administer **Velusetrag** or vehicle via oral gavage. Doses of 1 mg/kg and 3 mg/kg have been used in mouse studies. A waiting period of 30-60 minutes is typical before the test meal.
- **Test Meal:** Provide the animal with the pre-weighed  $^{13}\text{C}$ -labeled solid test meal. Ensure the entire meal is consumed within a short timeframe (e.g., 10-15 minutes).
- **Breath Collection:** Return the animal to the metabolic chamber. Collect breath samples at regular intervals (e.g., every 15 or 30 minutes) for a period of 4 to 6 hours.
- **Sample Analysis:** Analyze the collected breath samples for the ratio of  $^{13}\text{CO}_2$  to  $^{12}\text{CO}_2$  using an appropriate analyzer.
- **Data Analysis:** Calculate the percentage of the  $^{13}\text{C}$  dose recovered over time. Use this data to determine key gastric emptying parameters, such as the half-emptying time ( $t_{1/2}$ ) and the lag phase ( $t_{\text{lag}}$ ), by fitting the data to a mathematical model (e.g., Wagner-Nelson). Compare the parameters between the **Velusetrag**-treated groups and the vehicle control group.

## Protocol 2: Terminal Gastric Emptying Measurement using Phenol Red Assay

This protocol describes a terminal method for measuring liquid gastric emptying at a single time point.

Materials:

- **Velusetrag** and vehicle
- **Test Meal:** 1.5% methylcellulose solution containing 0.5 mg/mL Phenol Red (non-absorbable marker)
- 0.1 N NaOH
- Spectrophotometer

- Rodents (mice or rats), fasted overnight (12-16 hours) with free access to water

Procedure:

- Animal Preparation: Fast rodents overnight (12-16 hours) with a free supply of water.
- Drug Administration: Administer **Velusetrag** or vehicle via oral gavage.
- Test Meal Administration: After a set period (e.g., 30 minutes), administer a precise volume of the phenol red test meal (e.g., 0.2 mL for mice) via oral gavage.
- Stomach Collection: Exactly 20 minutes after administering the test meal, euthanize the animal via an approved method (e.g., cervical dislocation).
- Sample Processing:
  - Immediately clamp the pylorus and cardia of the stomach to prevent leakage.
  - Surgically remove the stomach and place it in a tube containing a known volume of 0.1 N NaOH.
  - Homogenize the stomach and its contents in the NaOH solution.
  - Let the homogenate stand for 1 hour at room temperature, then centrifuge to pellet the debris.
- Spectrophotometry: Measure the absorbance of the supernatant at 560 nm.
- Data Analysis:
  - A standard curve for phenol red in 0.1 N NaOH must be generated.
  - A control group of animals is euthanized immediately after receiving the test meal (t=0) to determine the total amount of phenol red administered.
  - Gastric emptying is calculated using the following formula:

- % Gastric Emptying =  $(1 - (\text{Absorbance of test animal} / \text{Mean Absorbance of t=0 control animals})) \times 100$

## Data Presentation: Efficacy of Velusetrag

The following tables summarize quantitative data from clinical studies demonstrating the effect of **Velusetrag** on gastric emptying. While these are human studies, they provide a strong basis for dose selection and expected outcomes in preclinical models.

Table 1: Effect of **Velusetrag** on Gastric Emptying Half-Time (GE t<sub>1/2</sub>) in Patients with Gastroparesis

Dose	N	Outcome	Result	p-value	Reference
Placebo	34	Proportion with ≥20% reduction in GE t <sub>1/2</sub>	5%	-	
5 mg	34	Proportion with ≥20% reduction in GE t <sub>1/2</sub>	Numerically Reduced	-	
15 mg	34	Proportion with ≥20% reduction in GE t <sub>1/2</sub>	Numerically Reduced	-	
30 mg	34	Proportion with ≥20% reduction in GE t <sub>1/2</sub>	52%	0.002	
5 mg	232	Improvement in Gastric Emptying Time vs. Placebo	Statistically Significant	< 0.001	

Table 2: Normalization of Gastric Emptying in Patients with Gastroparesis after 12 Weeks

Dose	N	Percentage of Patients Achieving Normalization	Reference
Placebo	232	0%	
5 mg	232	44%	
15 mg	232	65%	
30 mg	232	71%	

Note on Animal Dosing: A recent study in a transgenic mouse model of chronic intestinal pseudo-obstruction used oral **Velusetrag** doses of 1 mg/kg and 3 mg/kg for 5 weeks, which were effective in improving intestinal damage. These doses provide a relevant starting point for rodent studies focused on gastric emptying.

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